molecular formula C7H14N2O2 B11819943 N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

Cat. No.: B11819943
M. Wt: 158.20 g/mol
InChI Key: MHCCEHOHBXVCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with a methoxy group and a carboximidamide group. This compound is used in various research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime.

Industrial Production Methods

Industrial production methods for N’-hydroxy-1-methoxycyclopentane-1-carboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-1-methoxycyclohexane-1-carboximidamide
  • N’-hydroxy-1-methoxycyclobutane-1-carboximidamide
  • N’-hydroxy-1-methoxycycloheptane-1-carboximidamide

Uniqueness

N’-hydroxy-1-methoxycyclopentane-1-carboximidamide is unique due to its specific ring size and substitution pattern. The presence of the methoxy group and the carboximidamide group on the cyclopentane ring imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

InChI

InChI=1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9)

InChI Key

MHCCEHOHBXVCNQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.